![molecular formula C23H16N4O3 B2501318 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477493-50-8](/img/structure/B2501318.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide" is a derivative of acetamide with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the papers discuss various acetamide derivatives with similar structural features, such as the presence of a dioxoisoindolinyl group and a substituted phenyl group. These structural similarities suggest that the compound may share some chemical and biological characteristics with the compounds described in the papers.

Synthesis Analysis

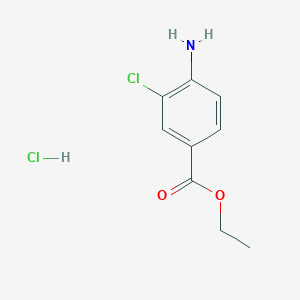

The synthesis of related compounds involves the use of microwave-assisted cyclocondensation and other methods to create derivatives with potential anticonvulsant and anti-inflammatory properties . For example, the synthesis of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide derivatives was achieved using dimethylformamide (DMF) as a solvent and anhydrous zinc chloride as a catalyst . These methods could potentially be adapted for the synthesis of "N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide".

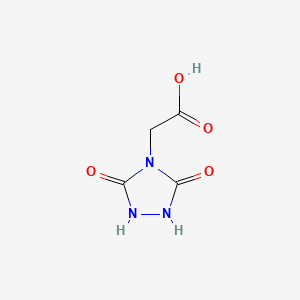

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their interaction with biological targets. In silico studies, including molecular docking, have been used to establish the molecular interactions of potent compounds with biological receptors such as Na+ channels and GABAA receptors . The molecular structure of the compound would likely be analyzed similarly to predict its pharmacokinetic parameters and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups. The papers describe the evaluation of these compounds for their anticonvulsant, anti-inflammatory, antioxidant, and antimicrobial activities . These activities are indicative of the compounds' ability to participate in chemical reactions within the body, which could be used to infer the reactivity of "N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and toxicity, are important for their development as drugs. The most active anticonvulsant compound from the papers had a median dose of 35.7 mg/kg and a toxic dose greater than 500 mg/kg, indicating a favorable therapeutic index . Similarly, anti-inflammatory compounds were evaluated for their ulcerogenic toxicity, which is a critical aspect of their safety profile . These properties would be relevant to the analysis of the compound to determine its suitability for further development.

科学的研究の応用

Antibacterial and Antimicrobial Applications

- Synthesized derivatives of this compound have demonstrated significant antibacterial activity. These compounds were prepared using a combination of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 1H-benzo[d]imidazole-2-thiols, and tested for their effectiveness against various bacteria (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

- Another study synthesized similar compounds incorporating benzimidazole or benzothiazole and indole moieties. These also exhibited potent antimicrobial and antioxidant properties (Basavaraj S Naraboli & J. S. Biradar, 2017).

Antitumor Activity

- Some derivatives of this compound have shown considerable anticancer activity against various cancer cell lines. These compounds were evaluated in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Anti-inflammatory Applications

- Studies have demonstrated the anti-inflammatory potential of derivatives of this compound. They were synthesized and evaluated using both in vitro and in vivo models, showing promising results (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).

Anticonvulsant Properties

- Some compounds derived from this chemical structure have been found to possess significant anticonvulsant activity. This was determined through various tests, including maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice (R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, & J. Akhtar, 2021).

Antioxidant Properties

- Derivatives of this compound have been investigated as potential antioxidants for base oil, with studies showing promising results in enhancing the oil's oxidation stability (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, & S. Attia, 2017).

Corrosion Inhibition

- Some benzimidazole derivatives, which include the aforementioned compound, have been synthesized and characterized as corrosion inhibitors for materials like carbon steel in acidic environments. This indicates potential applications in industrial settings (Z. Rouifi, M. Rbaa, A. Abousalem, F. Benhiba, T. Laabaissi, H. Oudda, B. Lakhrissi, Abdellah Guenbour, I. Warad, & A. Zarrouk, 2020).

特性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3/c28-20(13-27-22(29)16-8-1-2-9-17(16)23(27)30)24-15-7-5-6-14(12-15)21-25-18-10-3-4-11-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRFJHLESMKAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)

![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)

![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)

![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)

![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)